molecular formula C28H46O2 B1252494 Dehydro-Gamma-Tocopherol

Dehydro-Gamma-Tocopherol

Cat. No. B1252494
M. Wt: 414.7 g/mol
InChI Key: BIXWVSLNTIFDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro-gamma-tocopherol is a tocopherol. It has a role as a metabolite.

Scientific Research Applications

Antioxidant Properties and Chemical Characteristics

Dehydro-Gamma-Tocopherol has been identified in various Stemona species, with its antioxidant capacities comparable to that of alpha-tocopherol. The distinctive double bond between C-3 and C-4 and the various C-methylations of the aromatic ring in these species reflect differences in methyltransferase activities and are considered a typical chemical character of the genus. These findings suggest a potential role of dehydro-Gamma-Tocopherol in botanical and pharmaceutical research related to the Stemona genus (Brem et al., 2004).

Biological Activities and Health Implications

Gamma-tocopherol, a major form of vitamin E in the diet, has drawn attention for its unique features that distinguish it from alpha-tocopherol. Studies indicate that gamma-tocopherol may play a significant role in human health, providing anti-inflammatory properties and potentially contributing to the prevention of cardiovascular diseases and prostate cancer. This form of vitamin E has been shown to inhibit cyclooxygenase activity and possesses natriuretic activity, which could be of physiological importance (Jiang et al., 2001). Additionally, gamma-tocopherol has been reported to induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis, indicating a potential for its use as an anticancer agent (Jiang et al., 2004).

Involvement in Stress Responses

Dehydro-Gamma-Tocopherol, specifically gamma-tocopherol, has been studied for its involvement in stress responses in plants. In transgenic tobacco plants, it was observed that the presence of gamma-tocopherol played a specific role in abiotic stress responses. The study found that silencing of gamma-tocopherol methyltransferase activity, leading to increased levels of gamma-tocopherol, resulted in improved performance under stress conditions induced by sorbitol or methyl viologen. This suggests that gamma-tocopherol could have protective effects against oxidative stress and could be crucial for plant resilience under adverse environmental conditions (Abbasi et al., 2007).

Potential for Inflammation and Cancer Prevention

Gamma-tocopherol has been observed to have anti-inflammatory activities in vivo. It inhibits the synthesis of proinflammatory eicosanoids and attenuates inflammation-mediated damage, which provides evidence of its potential for disease prevention and therapy (Jiang et al., 2003). Moreover, the potential for its use in cancer prevention is also highlighted, with studies indicating its inhibitory effect on lung cancer growth in mice (Lambert et al., 2009).

properties

Product Name

Dehydro-Gamma-Tocopherol

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol

InChI

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h16,18-22,29H,8-15,17H2,1-7H3

InChI Key

BIXWVSLNTIFDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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